Sorbitan monolaurate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le monolaurate de sorbitan est un tensioactif et un émulsifiant non ionique dérivé de l'estérification du sorbitol et de l'acide laurique. Il est couramment utilisé dans diverses industries, notamment l'alimentation, les produits pharmaceutiques et les cosmétiques, en raison de sa capacité à stabiliser les émulsions et à améliorer la solubilité des ingrédients actifs .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le monolaurate de sorbitan est synthétisé par estérification du sorbitol avec l'acide laurique. La réaction implique généralement le chauffage du sorbitol et de l'acide laurique en présence d'un catalyseur, tel que l'acide sulfurique, à des températures élevées (environ 150 °C) sous vide afin d'éliminer l'eau et de pousser la réaction à son terme .

Méthodes de production industrielle : Dans les milieux industriels, la production de monolaurate de sorbitan implique un processus d'estérification similaire, mais à plus grande échelle. La réaction est effectuée dans une cuve de réaction sous vide, où l'acide oléique, le sorbitol et un catalyseur composite sont ajoutés séquentiellement. Le mélange est chauffé à environ 165 °C et réagit pendant 8,5 à 9 heures, avec une surveillance et des ajustements continus pour garantir la qualité du produit .

Analyse Des Réactions Chimiques

Types de réactions : Le monolaurate de sorbitan subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, il peut subir une oxydation électrochimique dans des environnements à haute tension, conduisant à la formation de tricétone et de 1,3-dicétone avec un groupe hydroxyle positionné en position 2 .

Réactifs et conditions communs : Les réactifs courants utilisés dans les réactions du monolaurate de sorbitan comprennent les oxydants comme le permanganate de potassium et les réducteurs comme le borohydrure de sodium. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des niveaux de pH et des températures spécifiques, afin d'obtenir les produits souhaités .

Principaux produits formés : Les principaux produits formés par l'oxydation du monolaurate de sorbitan comprennent la tricétone et la 1,3-dicétone. Ces produits sont analysés à l'aide de techniques telles que la spectroscopie photoélectronique des rayons X et la spectroscopie de résonance magnétique nucléaire pour confirmer leurs structures .

4. Applications de la recherche scientifique

Le monolaurate de sorbitan a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme tensioactif et émulsifiant dans diverses réactions et formulations chimiques.

5. Mécanisme d'action

Le monolaurate de sorbitan agit comme un tensioactif en réduisant la tension superficielle des liquides, permettant ainsi la formation d'émulsions stables. Dans les produits cosmétiques, il aide à décomposer les huiles et la saleté sur la peau et les cheveux, facilitant leur élimination. Les cibles moléculaires et les voies impliquées comprennent les interactions avec les bicouches lipidiques et les protéines, améliorant la solubilité et la stabilité de divers composés .

Composés similaires:

Polysorbate 20 :

Monoléate de sorbitan : Un autre ester de sorbitan, synthétisé par l'estérification du sorbitol avec l'acide oléique, utilisé comme émulsifiant dans diverses applications.

Unicité : Le monolaurate de sorbitan est unique en raison de sa composition spécifique en acides gras (acide laurique) et de sa capacité à former des émulsions stables dans une large gamme d'applications. Sa nature non ionique le rend compatible avec diverses formulations, et son efficacité comme tensioactif et émulsifiant le distingue des autres composés similaires .

Applications De Recherche Scientifique

Food Industry

Emulsifier in Food Products

Sorbitan monolaurate is primarily used as an emulsifier in food products. It helps stabilize emulsions by reducing surface tension between oil and water phases. The European Food Safety Authority (EFSA) has authorized its use as a food additive under the code E471, specifically for its functionality as an emulsifier in various food products .

Case Study: Bakery Products

In a study examining the effects of different emulsifiers on the quality of bakery products, this compound was shown to improve dough stability and volume. The addition of 0.5% this compound resulted in a 15% increase in loaf volume compared to control samples without emulsifiers .

Pharmaceutical Applications

Enhancer of Drug Solubility and Bioavailability

this compound is recognized for enhancing the solubility and bioavailability of poorly soluble drugs. It acts as a penetration enhancer in transdermal drug delivery systems.

Case Study: Itraconazole Formulation

A study investigated the use of this compound in improving the solubility of itraconazole, an antifungal medication. The formulation containing 2% this compound exhibited a 40% increase in drug solubility compared to formulations without the surfactant .

| Formulation | Drug Solubility (mg/mL) | Increase (%) |

|---|---|---|

| Control | 0.15 | - |

| With this compound (2%) | 0.21 | 40 |

Cosmetic and Personal Care Products

Stabilizer in Emulsions

In cosmetics, this compound serves as a stabilizer for oil-in-water emulsions, enhancing texture and consistency.

Case Study: Skin Permeation Enhancer

Research demonstrated that incorporating this compound into topical formulations significantly increased the permeation of diclofenac through the skin barrier. The study found that formulations with 0.1% this compound improved drug delivery by approximately 25% compared to those without it .

Agricultural Applications

Emulsifier for Pesticides

this compound is used as an emulsifying agent in pesticide formulations, improving the dispersion of active ingredients.

Case Study: Biodegradability Assessment

A study evaluated the biodegradability of this compound when used in agricultural settings. Results indicated that it was readily biodegradable, with over 54% degradation observed within 28 days in seawater environments . This property makes it suitable for environmentally friendly agricultural practices.

Safety and Environmental Impact

This compound has been assessed for safety across various applications. The EFSA concluded that it poses no significant risk to human health when used within recommended limits . Additionally, studies have shown that it does not accumulate in animal tissues, indicating a low environmental impact when used as a feed additive .

Mécanisme D'action

Sorbitan monolaurate acts as a surfactant by reducing the surface tension of liquids, allowing for the formation of stable emulsions. In cosmetic products, it helps break down oils and dirt on the skin and hair, facilitating their removal. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and stability of various compounds .

Comparaison Avec Des Composés Similaires

Polysorbate 20:

Sorbitan monooleate: Another sorbitan ester, synthesized by the esterification of sorbitol with oleic acid, used as an emulsifier in various applications.

Uniqueness: Sorbitan monolaurate is unique due to its specific fatty acid composition (lauric acid) and its ability to form stable emulsions in a wide range of applications. Its non-ionic nature makes it compatible with various formulations, and its effectiveness as a surfactant and emulsifier sets it apart from other similar compounds .

Activité Biologique

Sorbitan monolaurate, also known as Span 20, is a nonionic surfactant derived from sorbitol and lauric acid. It is widely used in food, pharmaceuticals, and cosmetics due to its emulsifying properties. This article explores the biological activity of this compound, focusing on its safety, efficacy, and potential toxicological effects based on diverse research findings.

This compound is characterized by its amphiphilic structure, which allows it to reduce surface tension between immiscible liquids. This property makes it an effective emulsifier in various formulations. The compound is produced by esterifying sorbitol with lauric acid, resulting in a molecule that can interact with both water and oil phases.

Biological Activity

1. Safety Assessments

Numerous studies have evaluated the safety of this compound as a food additive and its effects on animal health:

- Toxicological Studies : Research conducted on rats showed that high doses (up to 25%) resulted in adverse effects such as diarrhea, growth retardation, and liver necrosis. In one study, only one out of twenty rats survived after being fed a 25% diet for several weeks, indicating severe toxicity at high concentrations .

- Subchronic Studies : Other studies indicated that while 5% dietary levels did not show significant adverse effects, a 10% concentration resulted in reduced growth rates and gastrointestinal disturbances .

| Study Reference | Animal Model | Dosage | Observed Effects |

|---|---|---|---|

| Harris et al., 1951 | Osborne-Mendel Rats | 0%, 15%, 20%, 25% | Diarrhea, growth retardation, liver enlargement |

| Ershoff, 1960 | Holtzman Rats | 0%, 15%, 20% | Diarrhea, alopecia, increased mortality |

| Krantz, 1946 | White Male Rats | 0%, 1%, 4% | Growth reduction; no significant histopathological changes |

2. Efficacy as a Feed Additive

The European Food Safety Authority (EFSA) has evaluated this compound's efficacy as a feed additive. It concluded that at a maximum content of 85 mg/kg complete feed, it is safe for all animal species. The compound acts as an emulsifier and stabilizer in animal feeds, promoting nutrient absorption without adverse effects on health .

This compound functions primarily through its surfactant properties. It enhances the bioavailability of lipophilic compounds by forming stable emulsions. This mechanism is particularly beneficial in pharmaceutical formulations where solubility and absorption are critical.

Case Studies

Case Study: Use in Veterinary Medicine

A study investigated the use of this compound in veterinary medicine for its potential to improve drug delivery systems in animals. The study found that the compound helped stabilize emulsions containing active pharmaceutical ingredients, leading to improved therapeutic outcomes without significant side effects .

Propriétés

Numéro CAS |

8028-02-2 |

|---|---|

Formule moléculaire |

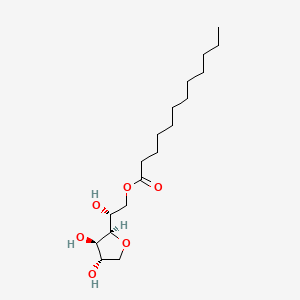

C18H34O6 |

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

[(2R)-2-[(2R,3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] dodecanoate |

InChI |

InChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1 |

Clé InChI |

LWZFANDGMFTDAV-BURFUSLBSA-N |

SMILES |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

SMILES isomérique |

CCCCCCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O |

SMILES canonique |

CCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

Description physique |

Liquid Yellow oily liquid; [Merck Index] Amber viscous liquid, cream to tan beads or flakes, or hard waxy solid; [JECFA] Solid; [Sigma-Aldrich MSDS] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.